Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate
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Overview
Description
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate typically involves a multi-component reaction. One common method is the reaction of ethyl aminocrotonates with derivatives of malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include quinoline and pyridine derivatives .
Scientific Research Applications
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It can also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate can be compared to other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
What sets this compound apart is its unique functional groups, which provide distinct reactivity and potential for diverse applications .
Properties
CAS No. |
138377-73-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 1-hydroxy-4-iminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)7-5-6(9)3-4-10(7)12/h3-5,9,12H,2H2,1H3 |
InChI Key |
PHZIOZMMGICWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=N)C=CN1O |
Origin of Product |
United States |
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